molecular formula C9H14O2 B2809068 (E)-3-cyclopentyl-2-methylacrylic acid CAS No. 773112-99-5

(E)-3-cyclopentyl-2-methylacrylic acid

Cat. No. B2809068
M. Wt: 154.209
InChI Key: CJCPUSYBAQVMQR-UHFFFAOYSA-N
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Description

“(E)-3-cyclopentyl-2-methylacrylic acid” is a chemical compound with the CAS number 773112-99-5 . It has a molecular formula of C9H14O2 and a molecular weight of 154.21 . The compound is also known by other names such as 2-Propenoicacid,3-cyclopentyl-2-methyl- (9CI), 3-Cyclopentyl-2-methylprop-2-enoic acid, and 2-Propenoic acid, 3-cyclopentyl-2-methyl- .


Molecular Structure Analysis

The InChI code for “(E)-3-cyclopentyl-2-methylacrylic acid” is 1S/C9H14O2/c1-7(9(10)11)6-8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,10,11)/b7-6+ . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“(E)-3-cyclopentyl-2-methylacrylic acid” is a solid or liquid at room temperature . It should be stored in a dry place .

Scientific Research Applications

Material Science and Polymer Technology

  • Liquid–Liquid Phase Equilibria Studies : Cyclopentyl methyl ether, closely related to cyclopentyl-containing compounds like (E)-3-cyclopentyl-2-methylacrylic acid, has been evaluated for its extraction capabilities and its role in purifying acrylic acid through extraction followed by heteroazeotropic distillation. The study demonstrates cyclopentyl methyl ether's efficiency as an extractive agent, highlighting its potential utility in industrial separations and purifications processes (Zhang, 2015).

  • Biodegradable pH-sensitive Hydrogels : Research into biodegradable and pH-sensitive hydrogels incorporating poly(e-caprolactone), Pluronic, and methylacrylic acid showcases the potential of such materials in drug delivery systems. These hydrogels exhibit responsive swelling behavior across a range of pH values, indicating their suitability for targeted drug release applications (Wang et al., 2010).

  • Photocatalytic Hydrogen Production : A study on the photocatalytic hydrogen production from water demonstrates the application of organic sensitizers related to (E)-3-cyclopentyl-2-methylacrylic acid in enhancing solar-to-hydrogen conversion efficiencies. The research highlights the importance of molecular design in developing efficient photocatalytic systems (Tiwari, Mondal, & Pal, 2015).

  • Polymer Substrates for Cell Mechanobiology : Functionalization of polyacrylamide substrates with acrylic acid for protein patterning presents advancements in cell mechanobiology research. This development enables precise control over cellular microenvironments, facilitating studies on cell behavior in response to mechanical and geometric cues (Poellmann & Wagoner Johnson, 2013).

Environmental Technology

  • Water Treatment Technologies : The modification of titanium dioxide nanoparticles with polyacrylic acid for the immobilization of anti-17beta-estradiol antibodies demonstrates a novel approach to enhancing the photocatalytic degradation of contaminants in water treatment technologies. This research suggests a pathway for integrating biochemical specificity into environmental remediation efforts (Ogino et al., 2007).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(E)-3-cyclopentyl-2-methylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-7(9(10)11)6-8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,10,11)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCPUSYBAQVMQR-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1CCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1CCCC1)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401347649
Record name (E)-3-Cyclopentyl-2-methylprop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-cyclopentyl-2-methylacrylic acid

CAS RN

773112-99-5
Record name (E)-3-Cyclopentyl-2-methylprop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-cyclopentyl-2-methylprop-2-enoic acid
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